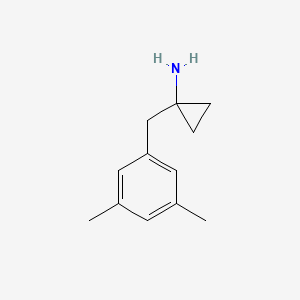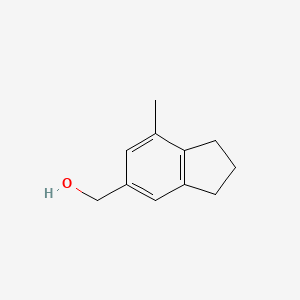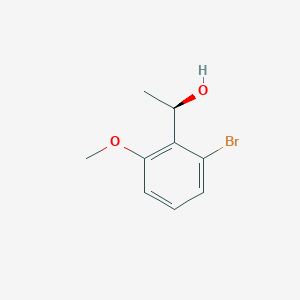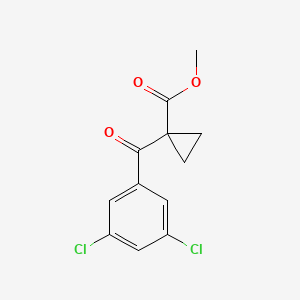
2,3-Dihydroxybenzeneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybenzeneacetonitrile is a chemical compound with the molecular formula C8H7NO2. It is a derivative of benzeneacetonitrile, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxybenzeneacetonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in the presence of formic acid . Another method includes the conversion of 1,3-benzodioxole-4-carbaldehyde to this compound using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of substituted catechol compounds as starting materials. A practical method includes the one-pot synthesis from 2,3-dialkoxy benzoic acid without isolating any intermediates . This process is advantageous due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxybenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzeneacetonitrile derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxybenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxybenzeneacetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and facilitating their removal from biological systems . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Similar Compounds:
2,3-Dihydroxybenzoic acid: Shares similar hydroxyl group positioning but differs in the presence of a carboxyl group instead of a nitrile group.
2,3-Dimethoxybenzeneacetonitrile: Similar structure with methoxy groups replacing the hydroxyl groups.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4H2 |
Clave InChI |
NURZSAZODHEGSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



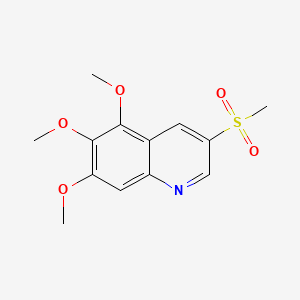
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
